

PSI-7409: A Technical Guide to the Active Metabolite of Sofosbuvir

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For Researchers, Scientists, and Drug Development Professionals

Abstract

PSI-7409 is the pharmacologically active triphosphate metabolite of the direct-acting antiviral agent Sofosbuvir (PSI-7977). As a uridine nucleotide analog, **PSI-7409** targets the RNA-dependent RNA polymerase (NS5B) of the Hepatitis C Virus (HCV), acting as a chain terminator and potently inhibiting viral replication. This technical guide provides a comprehensive overview of the chemical structure, physicochemical and pharmacological properties, and detailed experimental protocols for the in vitro evaluation of **PSI-7409**.

Chemical Structure and Properties

PSI-7409, with the chemical formula C10H16FN2O14P3, is the active 5'-triphosphate form of the prodrug Sofosbuvir.[1][2][3][4] It is a nucleotide analog that, once incorporated into the replicating RNA strand, leads to the termination of chain elongation due to the presence of a 2'-fluoro group.[5] The compound is also referred to as Sofosbuvir triphosphate. While the free form can be unstable, a more stable tetrasodium salt is also available for research purposes.[2]

Table 1: Physicochemical Properties of PSI-7409



Property	Value	Reference
Chemical Formula	C10H16FN2O14P3	[1][2][3][4]
Molecular Weight	500.16 g/mol	[1][2][3][4]
CAS Number	1015073-42-3	[1][3]
Appearance	White to off-white solid	[1]
Solubility	Water: 50 mg/mL (99.97 mM); Insoluble in DMF and DMSO	[1]
Storage	Powder: -20°C for 3 years; In solvent: -80°C for 6 months	[1][3]

Mechanism of Action and Metabolic Activation

PSI-7409 is not administered directly but is formed intracellularly from its prodrug, Sofosbuvir. The metabolic activation of Sofosbuvir to **PSI-7409** is a multi-step enzymatic process. This pathway is crucial for delivering the active compound to the site of viral replication.



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Caption: Metabolic activation pathway of Sofosbuvir to **PSI-7409**.

Once formed, **PSI-7409** acts as a competitive inhibitor of the HCV NS5B polymerase. It mimics the natural uridine triphosphate (UTP) and is incorporated into the nascent viral RNA strand. The 2'-fluoro-2'-C-methyl modification on the ribose sugar sterically hinders the addition of the next nucleotide, thereby terminating the RNA chain elongation and halting viral replication.[5]

Pharmacological Properties

PSI-7409 is a potent and pan-genotypic inhibitor of HCV NS5B polymerase. Its efficacy has been demonstrated against multiple HCV genotypes. Importantly, it exhibits high selectivity for



the viral polymerase over human DNA and RNA polymerases, which contributes to its favorable safety profile.

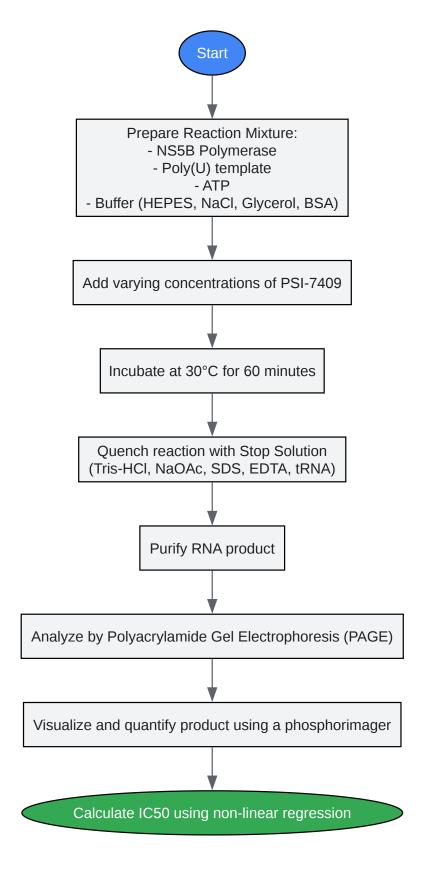
Table 2: In Vitro Inhibitory Activity of PSI-7409

Target Enzyme	IC50 (μM)	Reference
HCV NS5B Polymerase Genotype 1b	1.6	[1][6]
HCV NS5B Polymerase Genotype 2a	2.8	[1][6]
HCV NS5B Polymerase Genotype 3a	0.7	[1][6]
HCV NS5B Polymerase Genotype 4a	2.6	[1][6]
Human DNA Polymerase α	550 (weak inhibitor)	[1][6]
Human DNA Polymerase β	> 1000 (no inhibition)	[1][6]
Human DNA Polymerase γ	> 1000 (no inhibition)	[1][6]
Human RNA Polymerase II	> 100	[1]

Experimental Protocols HCV NS5B Polymerase Inhibition Assay

This assay determines the in vitro potency of **PSI-7409** against HCV NS5B polymerase.





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Caption: Workflow for HCV NS5B polymerase inhibition assay.



Detailed Methodology:

- Reaction Mixture Preparation: In a final volume, combine the HCV NS5B polymerase (e.g., 250 nM), a poly(U) template (e.g., 20 μg/mL), and ATP (e.g., 500 μM) in a reaction buffer containing 50 mM HEPES (pH 7.0), 5 mM NaCl, 10% glycerol, and 0.1 mg/mL BSA.[5]
- Inhibitor Addition: Add **PSI-7409** at various concentrations to the reaction mixtures.
- Incubation: Incubate the reactions at 30°C for 60 minutes.
- Quenching the Reaction: Stop the reaction by adding a stop solution (e.g., 0.3 M Tris-HCl pH 7.4, 0.3 M sodium acetate, 0.5% SDS, 2 mM EDTA, and 3 μg/mL tRNA).[6]
- RNA Product Purification: Purify the resulting RNA product.
- Analysis: Add gel loading dye (e.g., 98% formamide, 10 mM EDTA, 0.1% xylene cyanol, and 0.1% bromophenol blue), heat the samples at 90°C for 5 minutes, and load them onto a 6% polyacrylamide sequencing gel.[6]
- Quantification: After electrophoresis, expose the gel to a phosphorscreen and quantify the product using a phosphorimager.
- IC50 Determination: Perform a non-linear regression analysis to determine the IC50 value.

Human DNA Polymerase Inhibition Assay

This assay assesses the selectivity of **PSI-7409** for the viral polymerase over human DNA polymerases.

Detailed Methodology:

- Reaction Mixture Preparation: Prepare a 10-µL reaction mixture containing 50 mM Tris (pH 7.5), 50 mM NaCl, 3 mU/µL activated calf thymus DNA, 20 µM of all four natural deoxynucleoside triphosphates, 4 µCi [α-32P]dCTP, and 5 mM MgCl₂.[6]
- Inhibitor and Enzyme Addition: Add increasing concentrations of PSI-7409 (up to 1 mM) to the reaction mixtures. Add human DNA polymerase α, β, or γ to final concentrations of 20, 18, and 50 µg/mL, respectively.[6]



- Incubation: Incubate the reactions at 37°C for 30 minutes.
- Quenching the Reaction: Stop the reactions by adding 1 μL of 0.5 M EDTA.[6]
- Quantification: Quantify the radiolabeled products.
- IC50 Determination: Perform a non-linear fit to determine the IC50 value.[6]

Human RNA Polymerase II Inhibition Assay

This assay evaluates the effect of PSI-7409 on human RNA polymerase II.

Detailed Methodology:

- Reaction Mixture Preparation: Prepare a 25-µL in vitro transcription reaction mixture containing 100 ng of cytomegalovirus (CMV) immediate-early promoter DNA, 400 µM ATP, CTP, and UTP, 16 µM GTP, 10 µCi [α-32P]GTP, and 3 mM MgCl₂ in a transcription buffer (20 mM HEPES pH 7.9, 100 mM KCl, 0.2 mM EDTA, 0.5 mM DTT, and 20% glycerol).[6]
- Inhibitor Addition: Add various concentrations of PSI-7409 (up to 1 mM) to the reaction mixtures.
- Incubation: Incubate the reactions at 30°C for 60 minutes.
- Quenching the Reaction: Stop the reactions by mixing with a stop solution.
- Analysis and Quantification: Purify the RNA product and analyze it by gel electrophoresis and phosphorimaging to quantify the level of transcription.

Conclusion

PSI-7409 is a potent and selective inhibitor of the HCV NS5B polymerase, representing a key active metabolite in the treatment of Hepatitis C. Its mechanism as a chain terminator provides a high barrier to resistance. The experimental protocols detailed in this guide offer a framework for the in vitro characterization of **PSI-7409** and similar nucleotide analog inhibitors. Understanding the chemical properties, metabolic activation, and pharmacological profile of **PSI-7409** is essential for researchers and professionals involved in the development of novel antiviral therapies.



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